Zafirlukast-d7
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Overview
Description
Zafirlukast-d7 is the deuterium labeled Zafirlukast . Zafirlukast is a potent orally active leukotriene D4 (LTD4) receptor antagonist . It is used to help control the symptoms of asthma and improve lung function .
Synthesis Analysis
The synthesis of Zafirlukast involves multiple catalytic reactions including a new method for the construction of 3-aroylindoles via oxidative cyclization .
Molecular Structure Analysis
Zafirlukast-d7 has a molecular weight of 582.72 and its molecular formula is C31H26D7N3O6S . The structure of Zafirlukast-d7 includes a cyclopentyl group, an indole group, a sulfonyl group, and a benzamide group .
Chemical Reactions Analysis
Zafirlukast undergoes extensive hepatic metabolism. Hydroxylation by cytochrome P450 (CYP) 2C9 is the major biotransformation pathway . The metabolites of Zafirlukast contribute little to its overall activity .
Physical And Chemical Properties Analysis
Zafirlukast-d7 is a solid substance . It is practically insoluble in water, freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone .
Scientific Research Applications
- Research Findings : Zafirlukast-d7 has been investigated for its effects on mitochondrial respiration and biogenesis in human bronchial epithelial cells (BECs). It increases mitochondrial mass, mtDNA/nDNA ratio, and expression of key regulators (PGC-1α, NRF1, and TFAM) involved in mitochondrial biogenesis .
- Research Findings : Zafirlukast-d7 acts as a dual modulator of sEH and PPARγ. It impairs TNFα-triggered phosphorylation of PPARγ2, suggesting its potential as a novel compound class .
Mitochondrial Function Enhancement
Dual Modulation of Soluble Epoxide Hydrolase (sEH) and PPARγ
Protection Against Docetaxel-Induced Cytotoxicity
These areas highlight the diverse research avenues for Zafirlukast-d7, from mitochondrial function to inflammation modulation. Researchers continue to explore its potential in various contexts, aiming to improve patient outcomes. 🌟
Mechanism of Action
Target of Action
Zafirlukast-d7, like its parent compound Zafirlukast, primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . CysLT1 is a receptor for leukotrienes, which are lipid signaling molecules involved in inflammatory responses. In the context of asthma, leukotrienes contribute to bronchoconstriction, mucus secretion, and inflammation .
Mode of Action
Zafirlukast-d7 acts as a leukotriene receptor antagonist (LTRA) . It binds to the CysLT1 receptors, blocking the action of cysteinyl leukotrienes. This blockade reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .
Biochemical Pathways
The primary biochemical pathway affected by Zafirlukast-d7 is the leukotriene pathway . By blocking the CysLT1 receptors, Zafirlukast-d7 prevents the downstream effects of leukotrienes, which include bronchoconstriction, mucus secretion, and inflammation . Additionally, Zafirlukast has been found to stimulate mitochondrial biogenesis in human bronchial epithelial cells, potentially enhancing mitochondrial function .
Pharmacokinetics
Zafirlukast-d7, similar to Zafirlukast, is extensively metabolized in the liver, primarily by the enzyme CYP2C9 . The absolute bioavailability of Zafirlukast is unknown, but its bioavailability is reduced by approximately 40% when coadministered with food . The drug binds to plasma proteins (>99%), predominantly to albumin, and has a mean terminal elimination half-life of approximately 10 hours . Zafirlukast is mainly eliminated in the feces, while urinary excretion accounts for less than 10% of an orally administered dose .
Result of Action
The molecular and cellular effects of Zafirlukast-d7’s action include a reduction in airway constriction, mucus secretion, and inflammation . Additionally, it has been found to increase mitochondrial respiration and biogenesis in human bronchial epithelial cells, as evidenced by increased mitochondrial mass and mtDNA/nDNA .
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,4D,7D,8D,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZWCHGZNKEEK-WRQTXKASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zafirlukast-d7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.